molecular formula C23H29F3O6 B593239 5-trans Fluprostenol CAS No. 57968-83-9

5-trans Fluprostenol

Cat. No. B593239
CAS RN: 57968-83-9
M. Wt: 458.5
InChI Key: WWSWYXNVCBLWNZ-BDFMIYKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-trans Fluprostenol is an impurity that is routinely found in bulk preparations of fluprostenol in amounts ranging from 1-3% . It is a potential impurity in commercial preparations of the FP receptor agonist fluprostenol .


Synthesis Analysis

A unified synthesis of prostaglandins, including fluprostenol, has been reported. This synthesis was guided by biocatalytic retrosynthesis and was completed in 11–12 steps from a bicyclic ketone .


Molecular Structure Analysis

The molecular formula of 5-trans Fluprostenol is C23H29F3O6 . The structure of 5-trans Fluprostenol includes a cyclopentyl ring with two hydroxyl groups, a butenyl group with a hydroxyl group and a phenoxy group with a trifluoromethyl group .


Chemical Reactions Analysis

The transformation from fluprostenol to travoprost was accomplished in 68% yield using 2-iodopropane and Cs2CO3 in a mixed solvent of DCM and DMF .


Physical And Chemical Properties Analysis

5-trans Fluprostenol has a molecular weight of 458.5 g/mol . It is soluble in DMF, DMSO, and Ethanol .

Scientific Research Applications

  • Fluoxetine (Prozac) - This selective 5-HT uptake inhibitor has a broad body of research exploring its effects in various clinical and neurochemical models. Fluoxetine is effective in treating depression and obsessive-compulsive disorders and has potential use in other disorders (Wong, Bymaster, & Engleman, 1995).

  • 5-Fluorouracil (5-FU) - Widely used in cancer treatment, 5-FU's mechanism of action has been extensively studied. Despite advances in understanding and application, resistance remains a significant limitation in its clinical use. Emerging technologies may help identify new targets for chemotherapy or predictive biomarkers for 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).

  • 5-Fluorouracil Metabolism in Vivo - Research has focused on using NMR techniques to monitor the metabolism of 5-fluorouracil in tumors and the liver. This study provides insights into the metabolic fate of fluorinated drugs in clinical use, which may be indirectly relevant to understanding 5-trans Fluprostenol (Stevens et al., 1984).

  • Fluprostenol in Mares - Fluprostenol, a related compound to 5-trans Fluprostenol, has been used in veterinary medicine, particularly for treating infertility in thoroughbred mares. Its efficacy and safety in this species have been well-documented, suggesting potential parallels in the therapeutic application of 5-trans Fluprostenol (Cooper, 1976).

  • Fluprostenol-induced Cervical Softening - Studies on fluprostenol, another prostaglandin analogue, have shown its efficacy in inducing cervical softness in pregnant rats, highlighting its selective action and potential hormonal mechanisms. This research could provide indirect insights into the effects and applications of 5-trans Fluprostenol (Williams et al., 1983).

Safety And Hazards

5-trans Fluprostenol is a potential impurity in commercial preparations of the FP receptor agonist fluprostenol . It is not intended for human or veterinary use . The safety data sheet indicates that it is highly flammable and causes serious eye irritation .

Future Directions

The development of efficient and stereoselective synthesis of prostaglandins, including fluprostenol, is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . The development of new strategies for therapy and resistance reversal are urgently needed .

properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-BDFMIYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-trans Fluprostenol

Citations

For This Compound
1
Citations
H Liang, S Wu, D Yang, J Huang, X Yao, J Gong… - Cureus, 2023 - cureus.com
Methods Samples of reflex, negative, and positive emotional tears were obtained from 12 healthy college participants (11 females and one male). Untargeted metabolomics was …
Number of citations: 2 www.cureus.com

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